

basic reactivity and chemical properties of nickelocene

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Compound of Interest

Compound Name: Nickelocen

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An In-depth Technical Guide on the Core Reactivity and Chemical Properties of **Nickelocene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

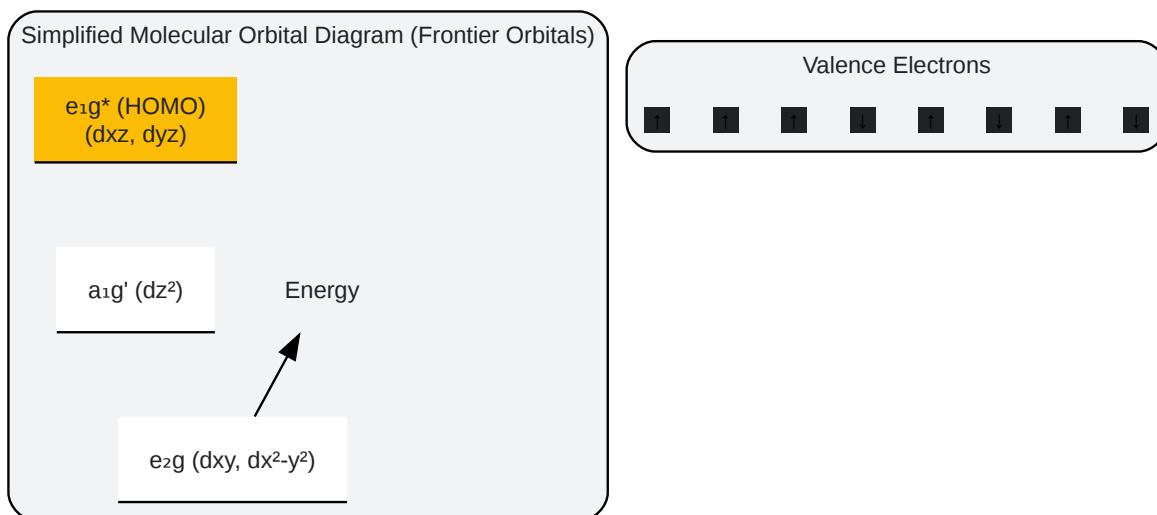
Nickelocene, with the formula $\text{Ni}(\text{C}_5\text{H}_5)_2$, is a paramagnetic organonickel compound belonging to the metallocene family.^{[1][2]} Its unique electronic structure, featuring 20 valence electrons, renders it highly reactive and of significant interest in organometallic chemistry and catalysis.^[3] ^[4] Unlike its stable 18-electron analogue, ferrocene, **nickelocene**'s two electrons occupy antibonding orbitals, making it susceptible to oxidation and ligand displacement reactions to achieve a more stable 18-electron configuration.^[4] This guide provides a comprehensive overview of the fundamental chemical properties, reactivity, and key experimental considerations for **nickelocene**, intended for professionals in research and development.

Structure and Bonding

Nickelocene is a "sandwich" compound where a central nickel(II) atom is coordinated to two parallel cyclopentadienyl (Cp) anions (C_5H_5^-).^[1] In the solid state, the molecule typically adopts a staggered conformation with $\text{D}_{5\text{d}}$ symmetry.^[1] The Ni-C bond distances are approximately 2.185 Å at 101 K.^[5]

The electronic structure is key to its reactivity. Of the 20 valence electrons, 18 fill the bonding and non-bonding molecular orbitals. The remaining two electrons occupy the highest occupied

molecular orbitals (HOMO), which are the degenerate, antibonding e_{1g}^* orbitals (composed of the d_{xz} and d_{yz} orbitals of nickel).[1][2] This electron configuration gives rise to the molecule's paramagnetism ($S=1$ ground state) and makes it a strong reducing agent.[1][6] The instability conferred by these antibonding electrons is the primary driver for most of its chemical reactions.[4]



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Figure 1: Simplified frontier molecular orbital diagram for **nickelocene**.

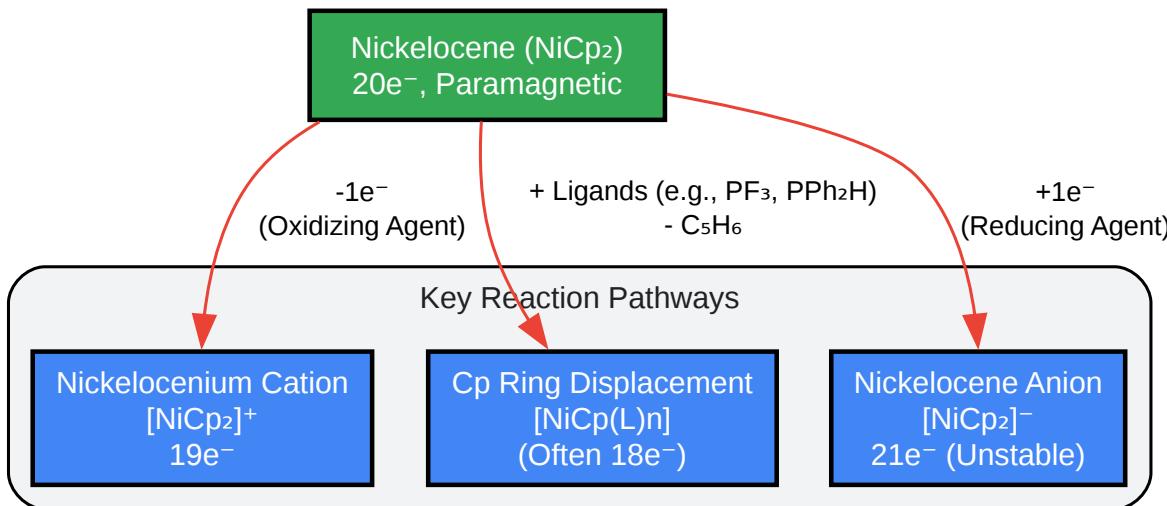
Physical and Chemical Properties

Nickelocene is a dark green crystalline solid that is moderately sensitive to air and light.[4] It is insoluble in water but soluble in many common organic solvents like tetrahydrofuran (THF) and benzene.[4] It readily sublimes under vacuum, which is a common method for its purification.[2]

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{10}Ni$	[2]
Molar Mass	188.88 g/mol	[2][7]
Appearance	Dark green crystals	[4]
Melting Point	171-173 °C (decomposes)	[2][4]
Symmetry (Solid State)	D_{5d} (staggered)	[1]
Ni-C Bond Length	~2.185 Å (at 101 K)	[5]
Valence Electrons	20	[3]
Magnetic Behavior	Paramagnetic ($S=1$)	[1][6]
Solubility	Insoluble in water; Soluble in THF, benzene, ether	[4]
Redox Potential ($E^{1/2}$)	Ni(II)/Ni(III): ~ -0.09 V vs. Fc/Fc ⁺ in CH_2Cl_2	[8]
	Ni(III)/Ni(IV): ~ +0.61 V vs. Fc/Fc ⁺ in CH_2Cl_2	[8]

Chemical Reactivity

The majority of **nickelocene**'s reactions are driven by its tendency to achieve a stable 18-electron configuration.[3] This is typically accomplished through two main pathways: one-electron oxidation or displacement of one of the cyclopentadienyl rings.



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Figure 2: Principal reaction pathways of **nickelocene**.

Oxidation Reactions

Nickelocene is readily oxidized to the 19-electron **nickelocenium** cation, [Ni(C₅H₅)₂]⁺, which contains Ni(III).^[1] This one-electron oxidation is electrochemically reversible.^[8] The resulting cation is more stable than neutral **nickelocene** but is still reactive. Further oxidation to the 18-electron dication, [Ni(C₅H₅)₂]²⁺ (containing Ni(IV)), is also possible at higher potentials.^[8] The redox potentials are highly sensitive to the solvent used, with coordinating solvents stabilizing the higher oxidation states.^[8]

Reduction Reactions

Electrochemical reduction of **nickelocene** produces a transient 21-electron anion, [Ni(C₅H₅)₂]⁻. This species is highly unstable and readily decomposes, often by losing a cyclopentadienyl

anion (Cp^-) to form a $[\text{NiCp}]$ fragment, which can be trapped by other ligands present in the system.

Ligand Substitution and Displacement

A common reaction pathway involves the displacement of one Cp ring to form 18-electron half-sandwich complexes. This reactivity makes **nickelocene** a valuable precursor for various nickel(0) and nickel(I) catalysts.[9]

- Reaction with Phosphines: **Nickelocene** reacts with secondary phosphines like diphenylphosphine (PPh_2H) to yield dimeric, phosphido-bridged complexes, displacing one Cp ring from each nickel center.[1]
 - $2 \text{Ni}(\text{C}_5\text{H}_5)_2 + 2 \text{PPh}_2\text{H} \rightarrow [\text{Ni}_2(\text{PPh}_2)_2(\text{C}_5\text{H}_5)_2] + 2 \text{C}_5\text{H}_6$ [1]
- Reaction with PF_3 : Reaction with phosphorus trifluoride leads to the complete displacement of both Cp rings to form the stable 18-electron complex tetrakis(trifluorophosphine)nickel(0), $\text{Ni}(\text{PF}_3)_4$.[1]
 - $\text{Ni}(\text{C}_5\text{H}_5)_2 + 4 \text{PF}_3 \rightarrow \text{Ni}(\text{PF}_3)_4 + \text{organic products}$ [1]

Other Reactions

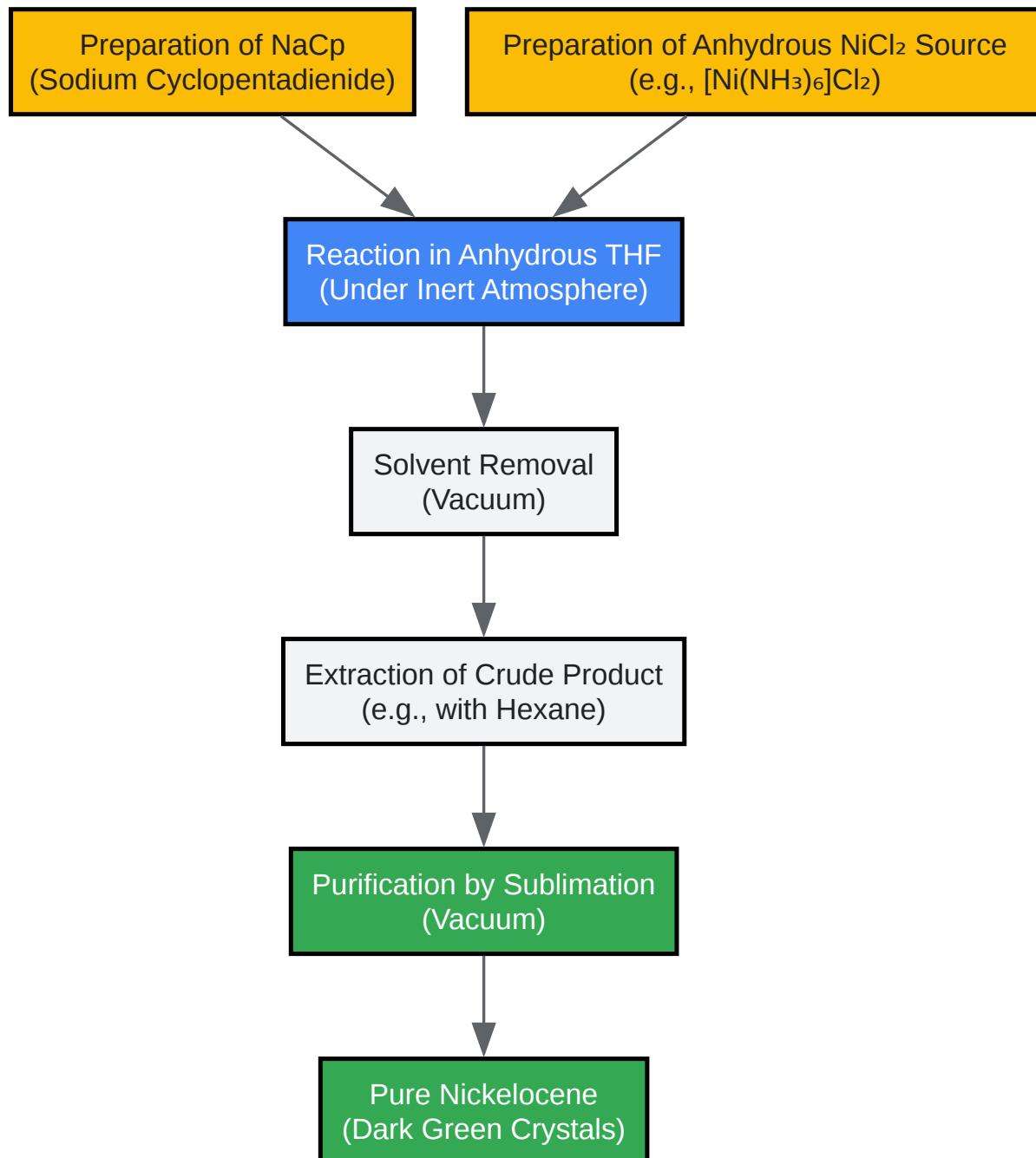
- Reaction with Acids: As a strong reducing agent, **nickelocene** is incompatible with acids.[7]
- Thermal Decomposition: When gaseous **nickelocene** comes into contact with a hot surface, it decomposes to deposit a thin film of metallic nickel, releasing the hydrocarbon ligands.[2]

Experimental Protocols

Caution: **Nickelocene** is an air-sensitive compound and is considered a suspected carcinogen. All manipulations should be performed using standard air-free (Schlenk line or glovebox) techniques.[3][7]

Synthesis of Nickelocene

This protocol is a standard laboratory method adapted from literature procedures, involving the reaction of an anhydrous nickel(II) salt with sodium cyclopentadienide.[2][3]



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Figure 3: General experimental workflow for the synthesis of **nickelocene**.

1. Materials and Reagents:

- Anhydrous Nickel(II) Chloride (NiCl_2) or Hexaamminenickel(II) Chloride ($[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$)
- Sodium metal or Sodium Hydride
- Dicyclopentadiene
- Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
- Inert gas (Nitrogen or Argon)

2. Procedure:

- Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene distillate, which boils at 41 °C. The receiving flask should be chilled in an ice bath. Use the monomer immediately as it readily dimerizes at room temperature.[3]
- Preparation of Sodium Cyclopentadienide (NaCp): In a Schlenk flask under an inert atmosphere, react freshly distilled cyclopentadiene with a suspension of sodium metal or sodium hydride in anhydrous THF. The reaction is typically stirred at room temperature until hydrogen evolution ceases and all the sodium has reacted.[3]
- Reaction: Slowly add a solution or suspension of the anhydrous nickel(II) salt (e.g., $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$) in THF to the stirred solution of NaCp at 0 °C or room temperature. The reaction mixture will turn a dark green color.[2]
 - $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Ni}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} + 6 \text{NH}_3$ [2]
- Workup: After stirring for several hours, remove the THF under vacuum. Extract the resulting solid residue with an organic solvent like hexane or petroleum ether.
- Purification: Filter the extract to remove sodium chloride and other insoluble impurities. Concentrate the filtrate under vacuum. The crude **nickelocene** can be purified by vacuum sublimation to yield dark green, crystalline needles.[6]

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of **nickelocene**.[\[10\]](#)

1. Materials and Setup:

- Electrochemical Cell: A standard three-electrode cell.[\[10\]](#)
- Working Electrode: Glassy carbon or platinum disk electrode.
- Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
- Counter Electrode: Platinum wire.
- Solvent: Dichloromethane (CH_2Cl_2) or Acetonitrile (CH_3CN), freshly distilled.
- Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ($[\text{NBu}_4][\text{PF}_6]$) or Tetrabutylammonium perchlorate ($[\text{NBu}_4][\text{ClO}_4]$).
- Analyte: **Nickelocene** (~1-5 mM solution).
- Internal Standard (optional): Ferrocene/Ferrocenium (Fc/Fc^+) couple for potential referencing.[\[11\]](#)

2. Procedure:

- Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. Degas the solution thoroughly by bubbling with an inert gas (N_2 or Ar) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.[\[12\]](#)
- Blank Scan: Assemble the cell with the electrodes and run a cyclic voltammogram of the electrolyte solution alone to establish the potential window and check for impurities.
- Analyte Scan: Add **nickelocene** to the cell to the desired concentration. If using an internal standard, add ferrocene as well.
- Data Acquisition: Scan the potential, typically starting from ~ -0.5 V, sweeping anodically to ~ +1.0 V, and then reversing the scan. Typical scan rates are between 50 and 200 mV/s.[\[13\]](#)

[\[14\]](#)

- Analysis: The resulting voltammogram should show a reversible wave corresponding to the Ni(II)/Ni(III) couple and, at a more positive potential, a second wave for the Ni(III)/Ni(IV) couple. The half-wave potential ($E^{1/2}$), calculated as the average of the anodic and cathodic peak potentials, provides the formal redox potential for each process.

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